(Z)-2-methoxy-N'-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-methoxy-N’-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a thioxothiazolidinyl group, a methoxy group, and a benzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methoxy-N’-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide typically involves multiple steps. One common method involves the condensation of 2-methoxybenzohydrazide with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-thioxothiazolidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methoxy-N’-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-2-methoxy-N’-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-2-methoxy-N’-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N′-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide: Similar structure with dichlorobenzylidene instead of methoxy group.
2-chloro-5-nitro-N′-(4-methylbenzylidene)benzohydrazide: Contains a nitro group and a chloro group instead of the methoxy group.
Uniqueness
(Z)-2-methoxy-N’-(3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5551-71-3 |
---|---|
Molecular Formula |
C22H21N3O4S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-methoxy-N'-[3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C22H21N3O4S2/c1-14-7-9-15(10-8-14)13-18-21(28)25(22(30)31-18)12-11-19(26)23-24-20(27)16-5-3-4-6-17(16)29-2/h3-10,13H,11-12H2,1-2H3,(H,23,26)(H,24,27)/b18-13- |
InChI Key |
ARVAGWCTLWEERU-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.